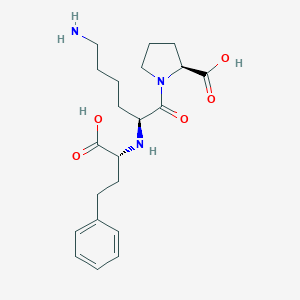

Lisinopril R,S,S-isomer

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWWYSOJDYHDC-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235285 | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85955-59-5 | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisinopril R,S,S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISINOPRIL R,S,S-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Lisinopril (R,S,S)-Isomer

Prepared by: Gemini, Senior Application Scientist

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the marketed drug being the (S,S,S)-isomer. The presence of stereoisomeric impurities, such as the (R,S,S)-diastereomer, is a critical quality attribute that must be controlled and monitored during drug development and manufacturing. This technical guide provides a comprehensive overview of a plausible synthetic pathway for the Lisinopril (R,S,S)-isomer and details the analytical methodologies essential for its unambiguous characterization and differentiation from the active (S,S,S)-isomer. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of lisinopril and related compounds.

Introduction: The Significance of Stereoisomerism in Lisinopril

Lisinopril, chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the renin-angiotensin-aldosterone system.[1][2] Its molecular structure contains three chiral centers, leading to the possibility of eight stereoisomers. The biological activity of Lisinopril resides almost exclusively in the (S,S,S)-isomer.[3] Consequently, the synthesis and characterization of other stereoisomers, such as the (R,S,S)-diastereomer (also referred to as Lisinopril EP Impurity E), are of paramount importance for several reasons:

-

Reference Standards: Pure isomers are required as reference standards for the validation of analytical methods designed to detect and quantify impurities in the active pharmaceutical ingredient (API).[4]

-

Process Control: Understanding the formation of isomeric impurities helps in optimizing synthetic routes to maximize the yield of the desired (S,S,S)-isomer and minimize the formation of unwanted diastereomers.

-

Pharmacological and Toxicological Assessment: The pharmacological and toxicological profiles of significant impurities must be evaluated to ensure the safety and efficacy of the final drug product.

This guide will focus on a strategic approach to the synthesis of the (R,S,S)-isomer and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of the Lisinopril (R,S,S)-Isomer

The synthesis of a specific diastereomer of lisinopril requires careful control of the stereochemistry at each of the three chiral centers. A common strategy for synthesizing lisinopril involves the coupling of protected amino acid precursors. To generate the (R,S,S)-isomer, a synthetic route can be designed that either utilizes a starting material with the desired 'R' configuration or involves a non-stereoselective reaction followed by separation of the resulting diastereomers.

A plausible approach involves the reductive amination of a keto acid with a dipeptide. The stereochemistry of the lysine and proline moieties is typically fixed by using the commercially available L-isomers. The stereocenter in the phenylbutanoyl portion is then introduced. A non-selective reduction can lead to a mixture of (S,S,S) and (R,S,S) diastereomers, which can then be separated.

Proposed Synthetic Pathway

The following pathway illustrates a potential route to a mixture containing the Lisinopril (R,S,S)-isomer, starting from protected L-lysine and L-proline, which are coupled and then reacted with ethyl 2-oxo-4-phenylbutanoate followed by catalytic hydrogenation.

Caption: Proposed synthetic pathway for Lisinopril (R,S,S)-isomer.

Experimental Protocol: Reductive Amination and Deprotection

This protocol outlines the key steps for the synthesis of a diastereomeric mixture of lisinopril, which can then be subjected to purification to isolate the (R,S,S)-isomer. This approach is adapted from general solid-phase peptide synthesis and reductive amination procedures.[5]

Step 1: Synthesis of H-Lys(Boc)-Pro-Resin

-

Couple Fmoc-Pro-OH to a 2-chlorotrityl chloride resin.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple Fmoc-Lys(Boc)-OH to the Pro-resin using a suitable coupling agent (e.g., HBTU, DIC/HOBt).

-

Remove the Fmoc protecting group to yield H-Lys(Boc)-Pro-resin.

Step 2: Reductive Amination

-

Swell the H-Lys(Boc)-Pro-resin in a suitable solvent (e.g., 1% acetic acid in dichloroethane).

-

Add a solution of ethyl 2-oxo-4-phenylbutyrate (5 equivalents) to the resin suspension.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents) portion-wise over 1 hour.[5]

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the resin and wash sequentially with DMF, methanol, and dichloromethane.

Step 3: Cleavage and Deprotection

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Filter to remove the resin and concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and dry under vacuum. The resulting solid is a mixture of (S,S,S) and (R,S,S) lisinopril.

Step 4: Purification

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Purify the diastereomeric mixture using preparative reversed-phase HPLC to isolate the (R,S,S)-isomer.

Characterization of the Lisinopril (R,S,S)-Isomer

The definitive identification and characterization of the Lisinopril (R,S,S)-isomer require a combination of high-resolution chromatographic and spectroscopic techniques. The goal is to confirm the molecular structure and, crucially, to differentiate it from the (S,S,S)-isomer.

Caption: Analytical workflow for the characterization of Lisinopril (R,S,S)-isomer.

Chromatographic Methods

Chromatography is the cornerstone for separating and quantifying stereoisomers. For lisinopril, both HPLC and MECC have proven effective.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a powerful tool for separating the diastereomers of lisinopril. The separation is based on differences in the polarity and interaction with the stationary phase. A simple and sensitive HPLC/MS/MS method has been developed to separate and differentiate lisinopril from its R,S,S-isomer.[6][7]

| Parameter | Condition | Rationale & Reference |

| Column | C8 or C18, 5 µm | Provides good retention and resolution for these polar compounds.[6][8] |

| Mobile Phase | Acetonitrile/Phosphate Buffer | A common mobile phase for separating polar analytes. The pH and buffer concentration are critical for peak shape and resolution.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, providing a balance between resolution and analysis time.[10] |

| Detection | UV at 210-215 nm or Mass Spectrometry | Lisinopril has a UV chromophore suitable for detection at low wavelengths. MS provides higher sensitivity and structural information.[1][6] |

| Temperature | Low Temperature (e.g., 6°C) | Lower temperatures can slow the interconversion of cis-trans isomers of the proline amide bond, leading to better peak resolution.[1][11] |

Micellar Electrokinetic Chromatography (MECC) MECC is a capillary electrophoresis technique that offers excellent resolution for separating diastereomers. The separation mechanism involves the differential partitioning of the analytes between the aqueous buffer and micelles formed by a surfactant. Excellent resolution between the (S,S,S) and (R,S,S) diastereomers has been achieved using a bile salt, sodium cholate, as the surfactant.[12][13] In this system, the (R,S,S) isomer elutes earlier than the (S,S,S) isomer.[12][13] Interestingly, using sodium dodecyl sulfate (SDS) as the surfactant reverses the elution order, demonstrating the tunability of the separation.[12]

Spectroscopic Methods

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable for confirming the identity of isomers. While diastereomers have the same mass, their fragmentation patterns under collision-induced dissociation (CID) can differ. For lisinopril and its (R,S,S)-isomer, differences in the abundance of fragment ions in the CID mass spectra of the [M+H]⁺ and [M+Li]⁺ ions have been observed.[6] These differences, supported by energy-resolved mass spectrometry (ERMS), allow for the rapid characterization and differentiation of the isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all the expected functional groups (phenyl, proline, and lysine residues). While the spectra of diastereomers can be very similar, subtle differences in the chemical shifts (δ) and coupling constants (J) of the protons at or near the chiral centers can be observed, allowing for differentiation. High-field NMR may be required to resolve these small differences.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, slight variations in the chemical shifts of the carbon atoms adjacent to the stereocenters can help distinguish between diastereomers.[14]

-

2D NMR (COSY, HSQC, HMBC): These techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, providing unequivocal structural proof.

Summary of Expected Analytical Data

| Technique | Expected Result for Lisinopril (R,S,S)-Isomer |

| HPLC | A distinct peak with a different retention time from the (S,S,S)-isomer under optimized chiral or achiral conditions.[6][7] |

| MECC | A distinct migration time, eluting before the (S,S,S)-isomer when using sodium cholate as a surfactant.[12][13] |

| High-Resolution MS | Molecular Formula: C₂₁H₃₁N₃O₅. Exact Mass: 405.2267.[4][15] |

| LC-MS/MS (CID) | Unique fragmentation pattern or different relative abundances of key fragment ions compared to the (S,S,S)-isomer.[6] |

| ¹H NMR | Signals corresponding to phenyl, lysine, and proline moieties. Chemical shifts of protons at the chiral centers (especially the α-proton of the phenylpropyl group) will differ slightly from the (S,S,S)-isomer. |

| ¹³C NMR | 21 distinct carbon signals. Chemical shifts of carbons near the chiral centers will differ slightly from the (S,S,S)-isomer.[14] |

Conclusion

The synthesis and characterization of the Lisinopril (R,S,S)-isomer are critical for ensuring the quality, safety, and efficacy of lisinopril drug products. A well-defined synthetic strategy, coupled with a suite of high-resolution analytical techniques, allows for the unambiguous identification and control of this key stereoisomeric impurity. The methodologies outlined in this guide, including diastereoselective synthesis, HPLC, MECC, mass spectrometry, and NMR spectroscopy, provide a robust framework for researchers and analytical scientists working in the field of pharmaceutical development. The availability of a well-characterized (R,S,S)-isomer as a reference standard is indispensable for the development and validation of analytical methods that underpin the quality control of this important therapeutic agent.

References

-

Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of AOAC International, 92(5), 1349–1357. [Link]

-

Qin, X. Z., Nguyen, D. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713–3732. [Link]

-

Qin, X. Z., Nguyen, D. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713-3732. [Link]

-

Bouabdallah, S., Ben Dhia, M. T., & Driss, M. R. (2014). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. Journal of Analytical Methods in Chemistry, 2014, 830953. [Link]

-

Bouabdallah, S., Ben Dhia, M. T., & Driss, M. R. (2014). ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) T = 298 K, (b) T = 333 K. ResearchGate. [Link]

-

Symanis, I., & Panderi, I. (2002). Reversed-phase liquid chromatography of lisinopril conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391–405. [Link]

-

Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

-

Sun, Y., Liu, D. Q., & Kord, A. S. (2008). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1024-1028. [Link]

- Egis Gyogyszergyar Rt. (2005). Process for the preparation of lisinopril.

- Egis Gyogyszergyar Nyilvanosan Mukodo Reszvenytarsasag. (2005). Process for the production of lisinopril.

-

Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(4), 555–568. [Link]

- Shanghai Tianma Pharmaceutical Group Tianma Bio-engineering Co., Ltd. (2014). Synthesis method of lisinopril.

-

Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. [Link]

- Egis Gyogyszergyar Rt. (2007). Process for the production of lisinopril.

-

SynThink Research Chemicals. (n.d.). Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E. [Link]

-

Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scilit. [Link]

-

Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. [Link]

-

Kumar, V. S., & Kumar, B. P. (2023). HPLC Method Validation for Quantification of Lisinopril. Impact Factor. [Link]

- Shandong University. (2016). Method for preparing lisinopril intermediate.

-

precisionFDA. (n.d.). LISINOPRIL R,S,S-ISOMER. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Method for preparing lisinopril intermediate.

-

Ghogare, P. P., & Godge, R. K. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Research Trend. [Link]

-

Kumar, A. (2017). LISINOPRIL AN OVERVIEW. ResearchGate. [Link]

Sources

- 1. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. CN103936822A - Synthesis method of lisinopril - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchtrend.net [researchtrend.net]

- 11. Reversed-phase liquid chromatography of lisinopril conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. EP1513868B1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 15. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Biological Activity of the Lisinopril R,S,S-Isomer

Foreword: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The interaction between a drug and its target, often a complex protein with a specific chiral environment, is exquisitely sensitive to stereochemistry. This guide delves into the biological activity of a specific stereoisomer of lisinopril, the R,S,S-isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By understanding the nuances of stereoisomerism in the context of a widely used ACE inhibitor, we can better appreciate the critical importance of chiral purity in drug design and manufacturing.

The Stereochemistry of Lisinopril: A Tale of Three Chiral Centers

Lisinopril, a potent inhibitor of Angiotensin-Converting Enzyme (ACE), is a synthetic peptide derivative with the chemical name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[1]. Its structure is characterized by three chiral centers, giving rise to 2³ = 8 possible stereoisomers. The therapeutically active form of lisinopril is the S,S,S-isomer. The R,S,S-isomer is a diastereomer of the active drug and is considered a process impurity that can arise during synthesis[2][3][4].

The specific configuration of each chiral center is crucial for the molecule's ability to bind effectively to the active site of ACE. The enzyme's active site is itself a chiral environment, and thus it exhibits a high degree of stereoselectivity towards its substrates and inhibitors[5].

Figure 1: Stereoisomers of Lisinopril and their interaction with the ACE active site.

The Renin-Angiotensin System and the Mechanism of ACE Inhibition

To comprehend the biological activity of any lisinopril isomer, one must first understand its target: the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance[6]. A key enzyme in this pathway is ACE, which converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II[6]. ACE also inactivates the vasodilator bradykinin[6].

Lisinopril exerts its therapeutic effect by competitively inhibiting ACE[6]. By blocking the production of angiotensin II and preventing the degradation of bradykinin, lisinopril leads to vasodilation and a reduction in blood pressure. The efficacy of this inhibition is directly proportional to the binding affinity of the inhibitor to the ACE active site.

Figure 2: The Renin-Angiotensin System and the inhibitory action of Lisinopril isomers.

Biological Activity of the this compound: A Comparative Analysis

While direct, quantitative comparisons of the ACE inhibitory activity of the R,S,S-isomer of lisinopril to the S,S,S-isomer are not extensively published, the principles of stereospecificity in enzyme-inhibitor interactions provide a strong basis for predicting a significant disparity in their biological effects. The chiral specificity for ACE inhibitor drug intermediates is well-established, with the S,S configuration being crucial for high-potency inhibition[5].

It is highly probable that the R configuration at the 1-carboxy-3-phenylpropyl moiety of the R,S,S-isomer results in a molecule that fits poorly into the active site of ACE. This steric hindrance would lead to a dramatically reduced binding affinity and, consequently, a significantly lower inhibitory potency compared to the S,S,S-isomer.

| Isomer | Configuration | Expected ACE Inhibition (IC50) | Rationale |

| Lisinopril | S,S,S | ~1.9 nM[7] | The S,S,S configuration allows for optimal binding to the chiral active site of ACE, resulting in potent inhibition. |

| This compound | R,S,S | Significantly higher than S,S,S-isomer | The R configuration at a key binding moiety likely introduces steric clashes within the ACE active site, leading to a substantial decrease in binding affinity and inhibitory activity. |

Experimental Protocols for Assessing ACE Inhibitory Activity

To empirically determine and compare the biological activity of lisinopril stereoisomers, a robust in vitro ACE inhibition assay is essential. The following protocol outlines a common method based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the amount of hippuric acid generated from the substrate HHL by ACE. The reaction is stopped, and the hippuric acid is extracted and quantified by its absorbance at 228 nm. The presence of an inhibitor will reduce the amount of hippuric acid formed.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Lisinopril S,S,S-isomer (Reference Standard)

-

This compound (Test Compound)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (1 N)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in deionized water to a final concentration of 10 mU/mL.

-

Dissolve HHL in borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of the Lisinopril S,S,S-isomer and R,S,S-isomer in deionized water. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

To a set of microcentrifuge tubes, add 50 µL of borate buffer.

-

Add 20 µL of the respective lisinopril isomer dilution (or deionized water for the control) to each tube.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution to each tube and vortex briefly.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 N HCl.

-

Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the lisinopril isomers using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100% Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) for each isomer.

-

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. proteopedia.org [proteopedia.org]

- 7. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Lisinopril's R,S,S-Isomer

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Stereochemistry in Lisinopril's Profile

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration: the S,S,S-isomer. However, the potential presence of other stereoisomers, such as the R,S,S-isomer, introduces a critical dimension to its pharmaceutical development and quality control. This guide provides a comprehensive technical overview of the pharmacokinetics of lisinopril, with a focused exploration of what is known—and what remains to be elucidated—about its R,S,S-diastereomer. As will be detailed, the R,S,S-isomer is primarily understood as a process-related impurity and potential degradation product, and its distinct pharmacokinetic and metabolic profile is not extensively documented in publicly available literature. Therefore, this guide will first establish the well-documented pharmacokinetic profile of the active S,S,S-isomer as a reference, then delve into the context of the R,S,S-isomer as a critical quality attribute, and finally, detail the analytical methodologies essential for its control.

Part 1: The Pharmacokinetic Landscape of Lisinopril (S,S,S-Isomer)

To appreciate the context of the R,S,S-isomer, a thorough understanding of the parent compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.

Absorption

Lisinopril exhibits slow and variable absorption following oral administration, with a bioavailability ranging from approximately 6% to 60%, averaging around 25%.[1][2] Peak serum concentrations are typically reached within 6 to 8 hours.[1][3] Notably, the absorption of lisinopril is not significantly affected by the presence of food.[1][4]

Distribution

A key characteristic of lisinopril is its minimal protein binding in plasma.[1][4] This hydrophilicity contributes to its distribution profile. The apparent volume of distribution is approximately 124 L.[5]

Metabolism: A Notable Absence

Lisinopril stands apart from many other ACE inhibitors in that it is not a prodrug and does not undergo metabolism in the body.[1][2][4][6] It is excreted entirely unchanged.[1][2][4] This lack of hepatic metabolism simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions involving metabolic pathways.

Excretion

The primary route of elimination for lisinopril is renal excretion.[1][2][4][6] The drug is filtered at the glomerulus and may also undergo tubular secretion and reabsorption.[6] The elimination half-life is approximately 12 hours.[4] In patients with impaired renal function, the elimination of lisinopril is significantly reduced, leading to accumulation and necessitating dose adjustments.[1][7][8]

| Pharmacokinetic Parameter | Value | References |

| Bioavailability | ~25% (range 6-60%) | [1][2] |

| Time to Peak Concentration (Tmax) | 6-8 hours | [1][3] |

| Protein Binding | Negligible | [1][4] |

| Metabolism | None | [1][2][4][6] |

| Route of Excretion | Renal (unchanged) | [1][2][4][6] |

| Elimination Half-life | ~12 hours | [4] |

Part 2: The R,S,S-Isomer: An Impurity of Interest

The R,S,S-isomer of lisinopril is not a therapeutically active agent but rather a known impurity that can arise during the synthesis of the active S,S,S-isomer. Its presence is a critical parameter for quality control in pharmaceutical manufacturing.

Formation and Origin

The formation of the R,S,S-isomer is often linked to the manufacturing process. One identified pathway for the formation of a related impurity, the (R,S,S)-diketopiperazine, is through the epimerization of the (S,S,S)-diketopiperazine impurity at elevated temperatures.[9] This suggests that thermal stress during synthesis or storage could potentially contribute to the formation of stereoisomeric impurities.

Pharmacokinetics and Metabolism of the R,S,S-Isomer: The Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of published data on the specific ADME properties of the lisinopril R,S,S-isomer. There are no readily available studies detailing its:

-

Absorption: It is unknown if the R,S,S-isomer is absorbed orally and to what extent.

-

Distribution: Information on its plasma protein binding and tissue distribution is absent.

-

Metabolism: While the S,S,S-isomer is not metabolized, the metabolic fate of the R,S,S-isomer has not been explicitly studied. Given the structural similarity, it is plausible that it also remains unmetabolized.

-

Excretion: The route and rate of elimination of the R,S,S-isomer are unknown.

Pharmacological and Toxicological Profile: An Unanswered Question

Similarly, there is a dearth of information on the pharmacological activity and potential toxicity of the this compound. It is generally assumed to be pharmacologically inactive or significantly less active than the S,S,S-isomer, as is common with stereoisomers of many drugs. However, without specific studies, this remains an assumption. The potential for any unique toxicological effects is also uncharacterized.

Part 3: The Critical Role of Stereospecific Analytical Methodology

Given the lack of pharmacokinetic and toxicological data for the R,S,S-isomer, the control of its presence in the final drug product is of paramount importance. This necessitates the use of robust, validated, and stereospecific analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of lisinopril and its stereoisomers. Various HPLC methods have been developed for this purpose.

Experimental Protocol: A Representative Stereospecific HPLC Method

The following protocol is a synthesized example based on principles described in the literature for the separation of lisinopril and its RSS isomer.[10]

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile). Gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection at a wavelength of approximately 215 nm is suitable for lisinopril.

-

Sample Preparation:

-

Accurately weigh and dissolve the lisinopril bulk drug or crushed tablets in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

-

-

Data Analysis: The retention times of the S,S,S- and R,S,S-isomers will differ, allowing for their separation and quantification. The peak area of the R,S,S-isomer is compared to that of the lisinopril peak to determine its percentage in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of lisinopril and its isomers, particularly in complex biological matrices. This technique can differentiate between the S,S,S- and R,S,S-isomers based on their fragmentation patterns in the mass spectrometer, even if they are not fully separated chromatographically.[11]

Key Principles of LC-MS/MS Differentiation

Studies have shown that under collision-induced dissociation (CID), the protonated molecules of lisinopril (S,S,S-isomer) and its R,S,S-isomer exhibit different fragmentation patterns. For instance, the relative abundance of specific fragment ions can be used as a diagnostic tool to distinguish between the two diastereomers.[11] This provides a powerful method for the unambiguous identification and quantification of the R,S,S-isomer.

Conclusion and Future Directions

The pharmacokinetics of lisinopril (S,S,S-isomer) are well-characterized, highlighting its lack of metabolism and primary renal excretion. In contrast, the R,S,S-isomer is understood primarily as a process-related impurity, and there is a conspicuous absence of data regarding its specific ADME and pharmacological properties. This knowledge gap underscores the critical importance of robust stereospecific analytical methods, such as HPLC and LC-MS/MS, in the quality control of lisinopril drug substance and product.

For researchers and drug development professionals, future investigations could be directed towards:

-

Pharmacokinetic Profiling of the R,S,S-Isomer: Conducting in vivo studies to determine the absorption, distribution, and excretion of the purified R,S,S-isomer.

-

In Vivo Stereoconversion: Investigating the potential for in vivo conversion of the S,S,S-isomer to the R,S,S-isomer under physiological conditions.

-

Pharmacological and Toxicological Assessment: Evaluating the ACE inhibitory activity and potential off-target effects and toxicity of the R,S,S-isomer.

A deeper understanding of the biological fate and activity of the R,S,S-isomer will further enhance the safety and efficacy profile of lisinopril and inform the development of future ACE inhibitors.

References

-

National Center for Biotechnology Information. (n.d.). Lisinopril. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012). ZESTRIL (lisinopril) Label. Retrieved from [Link]

- Beermann, B. (1988). Pharmacokinetics of lisinopril. The American Journal of Medicine, 85(3B), 25–30.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Proteopedia. (2018). ACE Inhibitor Lisinopril. Retrieved from [Link]

-

PubChem. (n.d.). Lisinopril. Retrieved from [Link]

- Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.

-

IJPRA. (2021). Lisinopril- A Review. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

- Lancaster, S. G., & Todd, P. A. (1988). Lisinopril: a new angiotensin-converting enzyme inhibitor. Drugs, 35(6), 646–669.

-

GoodRx. (2024). What Is Lisinopril's Mechanism of Action? Here's How It Works. Retrieved from [Link]

- Kirch, W., Görg, K., & Pabst, J. (1994). Pharmacokinetics and pharmacodynamics of lisinopril in advanced renal failure. Consequence of dose adjustment. European Journal of Clinical Pharmacology, 46(6), 537–543.

- Bull, H. G., Thornberry, N. A., & Cordes, E. H. (1985). Mixed-type inhibition of bovine lung angiotensin converting enzyme by lisinopril and its dansyl derivative. The Journal of Biological Chemistry, 260(5), 2963–2972.

- Reddy, A. V. R., Srinivas, G., Chandiran, T., Naidu, A., & Ramesh, D. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Archiv der Pharmazie, 349(6), 468–475.

-

Pharmascience Inc. (2017). PRODUCT MONOGRAPH Pr pms-LISINOPRIL. Retrieved from [Link]

-

JAMP Pharma Corporation. (2022). PRODUCT MONOGRAPH PrJAMP-LISINOPRIL. Retrieved from [Link]

- Shionoiri, H., Minamisawa, K., Ueda, S., Abe, Y., Ebina, T., Akahane, K., ... & Ishii, M. (1990). Pharmacokinetics and antihypertensive effects of lisinopril in hypertensive patients with normal and impaired renal function. Journal of Cardiovascular Pharmacology, 16(4), 594–600.

- Sun, C., Zhu, P., Hu, N., Wang, D., & Pan, Y. (2010). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry, 45(1), 89–96.

- Gomez, H. J., Cirillo, V. J., & Moncloa, F. (1987). The clinical pharmacology of lisinopril. Journal of Cardiovascular Pharmacology, 9 Suppl 3, S27–S34.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

- Steed, J. W., & Steed, P. A. (2021). Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. Langmuir, 37(30), 9076–9084.

- Schaik, B. A. M., Geyskes, G. G., & Wouw, P. A. (1988). Lisinopril in hypertensive patients with and without renal failure. Journal of Hypertension. Supplement, 6(4), S417–S419.

- van Schaik, B. A., Geyskes, G. G., van der Wouw, P. A., van Rooij, H. H., & Porsius, A. J. (1988). Pharmacokinetics of lisinopril in hypertensive patients with normal and impaired renal function. European Journal of Clinical Pharmacology, 34(1), 61–65.

-

Biocompare. (n.d.). (R)-Lisinopril Sodium Salt from Aladdin Scientific. Retrieved from [Link]

- Meares, C. F., Kukis, D. L., & DeNardo, S. J. (2006). Synthesis and evaluation of a series of 99mTc(CO)3+ lisinopril complexes for in vivo imaging of angiotensin-converting enzyme expression. Journal of Medicinal Chemistry, 49(19), 5756–5764.

- MacFadyen, R. J., Lees, K. R., & Reid, J. L. (1991). Lisinopril pharmacokinetics in chronic renal failure. British Journal of Clinical Pharmacology, 31(4), 418–420.

- Takács-Novák, K., & Noszál, B. (2012). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. Journal of Pharmaceutical and Biomedical Analysis, 66, 207–213.

- Lee, Y. J., Kim, Y. G., Lee, M. G., & Shaw, L. M. (2004). Bioequivalence evaluation of two brands of lisinopril tablets by in vitro comparative dissolution test and in vivo bioequivalence test. Arzneimittel-Forschung, 54(10), 678–683.

- Cushman, D. W., Wang, F. L., Fung, W. C., Grover, G. J., & DeForrest, J. M. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2, 115S–130S.

Sources

- 1. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Lisinopril: a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lisinopril in hypertensive patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of lisinopril in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Impurity Profile of Lisinopril: Spotlight on the R,S,S-Isomer

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation, or storage.[4][5][6][7] This technical guide provides an in-depth exploration of the impurity profile of Lisinopril, with a specialized focus on the diastereomeric R,S,S-isomer (European Pharmacopoeia Impurity E). We will delve into the origins of this and other key impurities, present robust analytical methodologies for their detection and quantification, and discuss the critical role of pharmacopeial standards in ensuring drug quality. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Lisinopril.

The Imperative of Impurity Profiling in Lisinopril

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, possesses three chiral centers, leading to the desired S,S,S-stereoisomer.[3] The presence of any unwanted chemical entity in the final API, be it organic, inorganic, or a residual solvent, constitutes an impurity. The impurity profile of a drug is a critical quality attribute that reflects the consistency and control of the manufacturing process.[5][8] Even trace amounts of certain impurities can potentially impact the drug's safety and efficacy. Therefore, a comprehensive understanding and rigorous control of the impurity profile are not merely regulatory hurdles but fundamental requirements for patient safety.

Impurities in Lisinopril can be broadly categorized as:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[4][6]

-

Degradation Products: These arise from the chemical breakdown of Lisinopril under the influence of light, heat, moisture, or oxidation.[4][6]

-

Stereoisomers: Diastereomers, such as the R,S,S-isomer, can form due to a lack of stereoselectivity or epimerization during synthesis.

The R,S,S-Isomer: A Critical Diastereomeric Impurity

The therapeutically active form of Lisinopril is the S,S,S-isomer. The R,S,S-isomer, also known as Lisinopril EP Impurity E or the (1R)-Epimer, is a diastereomer where the stereochemistry at the chiral carbon of the 1-carboxy-3-phenylpropyl moiety is inverted.[9][10][11][12][13][14]

Chemical Name: (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid.[11][14]

Origin and Formation

The R,S,S-isomer is primarily a process-related impurity. Its formation can be attributed to:

-

Non-Stereoselective Synthesis: The synthesis of Lisinopril involves coupling N⁶-trifluoroacetyl-L-lysyl-L-proline with an ethyl 2-oxo-4-phenyl butyrate derivative, followed by reductive amination.[15][16] If the reduction step is not perfectly stereoselective, it can lead to the formation of both the desired S-configuration and the undesired R-configuration at the newly formed chiral center, resulting in a mixture of S,S,S and R,S,S diastereomers.

-

Epimerization: The chiral center alpha to the carboxylic acid group in the phenylpropyl moiety can be susceptible to epimerization (inversion of stereochemistry) under certain process conditions, such as exposure to basic or acidic environments or elevated temperatures.

The logical pathway for the synthesis and potential points of impurity formation are illustrated in the diagram below.

Caption: Simplified Lisinopril synthesis pathway and key impurity formation points.

Profile of Other Key Lisinopril Impurities

Beyond the R,S,S-isomer, a comprehensive impurity profile must account for other related substances identified in pharmacopeial monographs and scientific literature.

| Impurity Name | Common Designation | Likely Origin |

| (S,S,S)-Diketopiperazine | Impurity C | Degradation; intramolecular dehydration of Lisinopril at high temperatures.[15][16] |

| (R,S,S)-Diketopiperazine | Impurity D | Degradation; epimerization of Impurity C at high temperatures.[15][16] |

| Cyclohexyl Analogue | Impurity F | Process-related; presence of a cyclohexyl starting material impurity.[15] |

| Lisinopril Lysine Analogue | - | Process-related; presence of unreacted protected lysine.[15][16] |

| 2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenylbutanoic acid | - | Process-related by-product.[8] |

Table 1: Overview of Key Lisinopril Impurities and Their Origins.

Analytical Methodologies for Impurity Control

The cornerstone of controlling impurities is the use of robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the predominant technique for Lisinopril analysis.[1][2][8]

The Central Role of HPLC

Reversed-phase HPLC provides the necessary resolution to separate Lisinopril from its various impurities. The choice of stationary phase (e.g., C8 or C18), mobile phase composition, pH, and temperature are critical parameters that must be optimized.[17][18][19] For instance, controlling the mobile phase pH is essential to maintain a consistent ionization state for the multiple acidic and basic functional groups in Lisinopril and its impurities, thereby ensuring reproducible retention times and optimal peak shapes. A low detection wavelength, typically around 210-215 nm, is used to detect the peptide bonds present in the molecule.[1][19]

Workflow for Impurity Identification and Quantification

A typical analytical workflow for Lisinopril impurity profiling is a systematic process designed to ensure accuracy and compliance.

Caption: Standard workflow for the analysis of Lisinopril impurities.

Experimental Protocol: HPLC Analysis of Lisinopril Related Substances

This protocol is a representative method synthesized from established pharmacopeial and literature procedures for the determination of Lisinopril impurities.[1][17][19]

5.1. Reagents and Materials

-

Lisinopril Reference Standard (RS) and Impurity Standards (e.g., R,S,S-isomer)

-

Acetonitrile (HPLC Grade)

-

Monobasic Sodium Phosphate Dihydrate

-

Phosphoric Acid

-

Water (HPLC Grade)

5.2. Chromatographic Conditions

-

Column: C8, 5 µm, 4.6 mm x 250 mm (e.g., Luna 5 µm C8(2) or Kinetex 5 µm C8).[17]

-

Mobile Phase A: Buffer solution (e.g., 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, adjust pH to 4.1 with Phosphoric Acid).[17]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient elution is typically employed to resolve all impurities. For example:

-

0-5 min: 5% B

-

5-25 min: Ramp to 30% B

-

25-30 min: Ramp to 50% B

-

30-35 min: Hold at 50% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.[1]

-

Injection Volume: 20 µL.

5.3. Preparation of Solutions

-

Buffer Solution: Prepare as described for Mobile Phase A.

-

Diluent: A mixture of Buffer and Acetonitrile (e.g., 95:5 v/v).

-

Reference Solution (a): Accurately weigh and dissolve Lisinopril RS in Diluent to obtain a concentration of approximately 1.0 mg/mL.

-

Reference Solution (b): Dilute Reference Solution (a) with Diluent to a concentration of approximately 0.01 mg/mL (corresponding to 1.0%).

-

Test Solution: Accurately weigh and dissolve the Lisinopril API sample in Diluent to obtain a concentration of approximately 1.0 mg/mL.

5.4. System Suitability

-

Inject Reference Solution (b). The signal-to-noise ratio for the Lisinopril peak should be no less than 10.[17]

-

Inject a resolution solution (containing Lisinopril and key impurities, if available) to ensure adequate separation between peaks.

5.5. Procedure and Calculation

-

Inject the Diluent as a blank.

-

Inject Reference Solution (b).

-

Inject the Test Solution.

-

Identify the peaks in the Test Solution chromatogram corresponding to the known impurities based on their relative retention times (RRT).

-

Calculate the percentage of each impurity using the area of the principal peak from Reference Solution (b) as the 1.0% reference.

Percentage Impurity = (Areaimpurity / Arearef(b)) × (Concref(b) / Conctest) × 100

(Note: For simplicity and when using a 1.0% reference standard, the calculation often simplifies to comparing peak areas directly, assuming equal response factors).

Regulatory Landscape and Pharmacopeial Standards

Adherence to pharmacopeial monographs is mandatory for ensuring the quality of pharmaceutical products. The European Pharmacopoeia (EP) provides specific limits for known Lisinopril impurities.

| Impurity | Designation | Limit (as per EP 6.0)[9] |

| (S,S,S)-Diketopiperazine | Impurity C | Not more than 0.3% |

| (R,S,S)-Diketopiperazine | Impurity D | Not more than 0.3% |

| (R,S,S)-Isomer | Impurity E | Not more than 0.3% |

| Cyclohexyl Analogue | Impurity F | Not more than 0.3% |

| Sum of Impurities (other than E) | - | Not more than 0.5% |

| Disregard Limit | - | 0.05% |

Table 2: Selected Impurity Limits for Lisinopril Dihydrate from the European Pharmacopoeia.

Note: These limits are for illustrative purposes and the current official monograph should always be consulted for compliance.

Conclusion

The meticulous characterization and control of Lisinopril's impurity profile are paramount to guaranteeing its safety and therapeutic efficacy. The R,S,S-isomer (Impurity E), a critical process-related diastereomer, requires robust analytical control to ensure it remains below pharmacopeial limits. A well-designed synthetic process that minimizes epimerization, coupled with a validated, high-resolution HPLC method, forms the backbone of quality control. By understanding the origin of each impurity and implementing the rigorous analytical strategies outlined in this guide, pharmaceutical scientists can ensure the consistent production of high-quality Lisinopril, meeting the stringent demands of global regulatory agencies and safeguarding patient health.

References

- Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review.

- Cao, J., Zhang, L., Sui, D., & Sun, L. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University-SCIENCE B.

- Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica.

- Veeprho. Lisinopril Impurities and Related Compound.

- Scilit. Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography.

- Scilit. Synthesis and Characterization of Compounds Related to Lisinopril.

- Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph.

- Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability.

- Zhou, L., Sun, L., & Liu, D. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University-SCIENCE B.

- PubMed. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods.

- European Pharmacopoeia. (2012). Lisinopril dihydrate.

- SynZeal. Lisinopril EP Impurity E.

- Veeprho. Lisinopril Dihydrate Impurities and Related Compound.

- Shinde, V., Trivedi, A., Upadhayay, P. R., Gupta, N. L., Kanase, D. G., & Chikate, R. (2007). Identification of a New Impurity in Lisinopril. Journal of Pharmaceutical and Biomedical Analysis.

- PubMed. (2006). Characterization of a Novel Impurity in Bulk Drug of Lisinopril by Multidimensional NMR Technique. Journal of Zhejiang University-SCIENCE B.

- Taylor & Francis Online. Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography.

- ResearchGate. (2009). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry.

- Allmpus. Lisinopril EP Impurity E / Lisinopril (R,S,S)-Isomer / Lisinopril (1R)-Epimer (USP).

- Peleshok, K., Hovor, M., & Poliak, O. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia.

- EliteSynth Laboratories. Lisinopril (R,S,S)-Isomer.

- ResearchGate. (2015). LISINOPRIL AN OVERVIEW.

- SynThink Research Chemicals. Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E.

- PubChem. lisinopril r,s,s-isomer.

- SynThink Research Chemicals. Lisinopril EP Impurities & USP Related Compounds.

- Bel-Rhlid, R., Mattras, H., & Fessi, H. (2009). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Analytical Methods in Chemistry.

- Semantic Scholar. Synthesis and Characterization of Compounds Related to Lisinopril.

- ResearchGate. (2015). Synthesis and Characterization of Compounds Related to Lisinopril.

- United States Pharmacopeial Convention. (2011). USP 35 Official Monographs / Lisinopril.

- SynZeal. Lisinopril Impurities.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uspbpep.com [uspbpep.com]

- 10. Lisinopril EP Impurity E | SynZeal [synzeal.com]

- 11. allmpus.com [allmpus.com]

- 12. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. This compound | C21H31N3O5 | CID 55187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 18. Reversed-phase liquid chromatography of lisinopril conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of the Lisinopril R,S,S-Isomer

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] As a synthetic peptide derivative with three chiral centers, its stereochemistry is paramount to its therapeutic activity. The pharmacologically active form is the (S,S,S)-stereoisomer. The presence of other stereoisomers, such as the (R,S,S)-diastereomer, is considered an impurity that must be rigorously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth exploration of the physicochemical properties of the Lisinopril R,S,S-isomer, offering a critical resource for analytical method development, impurity profiling, and formulation science. We will delve into the structural nuances, separation challenges, and key physicochemical parameters, grounding our discussion in established analytical protocols and the causal relationships that govern molecular behavior.

Introduction: The Stereochemical Imperative in Lisinopril

Lisinopril's therapeutic action is derived from its specific three-dimensional orientation, which allows it to bind effectively to the active site of the angiotensin-converting enzyme. The molecule possesses three stereocenters, leading to the possibility of eight stereoisomers. The commercial drug product is the pure (S,S,S)-isomer.[1] The (R,S,S)-isomer, an epimer where the configuration is inverted at the 1-carboxy-3-phenylpropyl moiety, is a known process-related impurity.[3][4]

Understanding the distinct physicochemical properties of this R,S,S-diastereomer is not merely an academic exercise. It is a regulatory and scientific necessity. Differences in properties such as solubility, pKa, and chromatographic behavior directly impact the ability to detect, quantify, and ultimately control this impurity within acceptable limits as defined by pharmacopeial standards.[5][6] This guide synthesizes available data to provide a foundational understanding for professionals working on the analysis and formulation of Lisinopril.

Molecular Structure and Identification

The fundamental difference between the active Lisinopril (S,S,S) and its R,S,S-isomer lies in the spatial arrangement at one of its three chiral carbons. This seemingly minor alteration can lead to significant differences in biological activity and interaction with other molecules, including chiral stationary phases in chromatography.

Caption: Chemical structures of Lisinopril S,S,S and R,S,S isomers.

Table 1: Core Identifiers for Lisinopril Isomers

| Property | Lisinopril (S,S,S-Isomer) | Lisinopril (R,S,S-Isomer) |

| IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[7] | (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[3] |

| CAS Number | 76547-98-3 (anhydrous)[7][8] | 85955-59-5[3] |

| Molecular Formula | C₂₁H₃₁N₃O₅[7] | C₂₁H₃₁N₃O₅[3] |

| Molecular Weight | 405.49 g/mol [9] | 405.5 g/mol [3] |

| Synonyms | Prinivil, Zestril[7] | Lisinopril EP Impurity E[3] |

Analytical Separation and Characterization: A Core Challenge

The primary challenge in studying the R,S,S-isomer is its effective separation from the parent S,S,S-isomer. As diastereomers, they have different physical properties, making chromatographic separation feasible, though not without complexity. A further complication arises from the cis-trans isomerization around the proline amide bond in Lisinopril, which can lead to peak broadening or splitting in HPLC, confounding the analysis of stereoisomeric impurities.[10]

Causality in Chromatographic Approaches

The choice of analytical technique is driven by the need to resolve compounds with subtle structural differences.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse method. The key to resolving the S,S,S and R,S,S diastereomers, while managing the cis-trans conformers, lies in controlling the analytical conditions. Low temperatures (~279 K or 6°C) slow the interconversion rate of the cis-trans isomers, allowing for their resolution and preventing interference with the diastereomer separation.[10][11] Conversely, elevated temperatures (e.g., 328 K or 55°C) can coalesce the conformer peaks into a single sharp peak, which may be desirable for routine assays but can mask impurities.[10]

-

Micellar Electrokinetic Chromatography (MECC): This high-resolution capillary electrophoresis technique is exceptionally well-suited for separating diastereomers.[12] The method's ingenuity lies in using surfactants (micelles) as a pseudo-stationary phase. The differential partitioning of the S,S,S and R,S,S isomers into these micelles achieves separation. Intriguingly, the choice of surfactant dictates the interaction mechanism; using a bile salt like sodium cholate results in the R,S,S-isomer eluting first, while using sodium dodecyl sulfate (SDS) reverses the elution order due to different hydrophobic/hydrophilic interactions.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an orthogonal detection method that not only separates the isomers but also confirms their identity. By using tandem mass spectrometry (MS/MS), one can differentiate the isomers based on their unique fragmentation patterns under collision-induced dissociation (CID).[13] For example, the relative abundance of fragment ions can differ significantly between the S,S,S and R,S,S isomers, providing a powerful tool for positive identification.[13]

Caption: Workflow for the separation and identification of Lisinopril isomers.

Summary of Physicochemical Properties

Direct experimental data for the R,S,S-isomer is limited in publicly accessible literature. The following table compiles data for the well-characterized S,S,S-isomer, which serves as a crucial baseline for understanding the properties of its diastereomer. It is expected that properties like molecular weight and formula are identical, while solubility, pKa, and melting point may show slight differences.

Table 2: Physicochemical Data for Lisinopril (S,S,S-Isomer)

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][14] |

| Melting Point | ~160 °C (with decomposition) | [14][15] |

| Solubility (Water) | ~97-100 mg/mL | [7][15][16] |

| Solubility (Other) | Sparingly soluble in methanol; practically insoluble in ethanol, acetone, chloroform | [1][15] |

| pKa Values (25°C) | pKa₁: 2.5, pKa₂: 4.0, pKa₃: 6.7, pKa₄: 10.1 | [16] |

| Alternate Reported Values: logK₁: 10.75, logK₂: 7.13, logK₃: 3.13, logK₄: 1.63 | [17][18] | |

| LogP (pH 7) | -1.01 | [7] |

In-Depth Analysis of Key Properties

Ionization Behavior (pKa)

Lisinopril is a tetraprotic, ampholytic molecule, meaning it has functional groups that can both donate and accept protons.[17][18] Its four macroscopic pKa values govern its charge state at any given pH, which is a critical determinant of its solubility, absorption, and interaction with biological targets.

-

pKa₁ & pKa₂ (or logK₃ & logK₄): These acidic constants correspond to the two carboxyl groups. The carboxylate on the proline ring has been shown to have a greater intrinsic basicity (i.e., is the weaker acid) than the carboxylate on the phenylpropyl side chain.[17][18]

-

pKa₃ (or logK₂): This corresponds to the secondary amine in the chain.

-

pKa₄ (or logK₁): This highest value corresponds to the primary amine of the lysine side chain.[17][19]

This ionization profile means that in the acidic environment of the stomach (pH ~1.5), Lisinopril exists predominantly as mono- and di-cations. As it moves to the small intestine (pH ~6.5), the neutral zwitterionic form predominates, and in the blood (pH 7.4), it is primarily a monoanion.[17] While specific pKa values for the R,S,S-isomer are not published, they are expected to be very similar, though minor shifts could influence chromatographic retention under specific pH conditions.

Caption: Predominant ionic forms of Lisinopril across physiological pH ranges.

Solubility Profile

The high aqueous solubility of Lisinopril is a direct consequence of its multiple ionizable functional groups.[8][14] The presence of two carboxylic acids and two amines makes the molecule highly polar and capable of extensive hydrogen bonding with water. This property is advantageous for oral formulation, as dissolution is not typically a rate-limiting step for absorption. The R,S,S-isomer, being a diastereomer, will have a different crystal lattice energy and may exhibit slightly different solubility, a factor that could potentially be exploited for separation by crystallization.

Stability Considerations

Lisinopril is generally stable in solid form and in aqueous solutions under typical storage conditions.[20][21] The primary considerations for stability are:

-

Conformational Stability (Cis/Trans Isomerism): As discussed, the interconversion between cis and trans isomers at the proline amide bond is not a degradation but a conformational equilibrium.[10] The trans form is the thermodynamically more stable and biologically active isomer.[10] Analytical methods must account for this equilibrium.

-

Chemical Degradation: Under forcing conditions, such as high heat, Lisinopril can undergo intramolecular cyclization to form diketopiperazine impurities.[22] This is a true degradation pathway that results in the loss of the active compound. The stability profile of the R,S,S-isomer is expected to be similar to the S,S,S-isomer regarding this pathway.

Experimental Protocol: MECC for Diastereomeric Separation

This protocol provides a self-validating system for the separation of Lisinopril S,S,S and its R,S,S diastereomer, based on published methodologies.[12] The rationale is to leverage the differential partitioning of the diastereomers into a micellar phase for high-resolution separation.

Objective: To achieve baseline resolution between Lisinopril (S,S,S) and its R,S,S-diastereomer for accurate quantification.

Principle: Micellar Electrokinetic Chromatography (MECC) utilizes charged micelles (from a surfactant like sodium cholate) added to the background electrolyte. Under an electric field, the bulk electroosmotic flow (EOF) moves towards the cathode. The negatively charged micelles move electrophoretically towards the anode but are swept along by the stronger EOF. Neutral analytes separate based on their partitioning between the aqueous buffer and the slower-moving micelle pseudo-stationary phase. The subtle differences in the three-dimensional structure of the diastereomers cause them to interact differently with the chiral environment of the bile salt micelles, enabling separation.

Apparatus:

-

Capillary Electrophoresis (CE) system with a photodiode array (PDA) or UV detector.

-

Fused-silica capillary (e.g., 50 µm i.d., ~50-60 cm total length).

-

Data acquisition and processing software.

Reagents & Materials:

-

Lisinopril (S,S,S) Reference Standard.

-

Lisinopril (R,S,S)-Isomer Reference Standard.

-

Sodium Cholate (surfactant).

-

Sodium tetraborate (buffer component).

-

Boric acid (buffer component).

-

Methanol (organic modifier).

-

Sodium Hydroxide and Hydrochloric Acid (for pH adjustment).

-

Deionized water (18.2 MΩ·cm).

Procedure:

-

Buffer Preparation (Self-Validation Checkpoint 1):

-

Prepare a 50 mM borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in water. Adjust pH to ~8.5.

-

To this buffer, add sodium cholate to a final concentration of 50 mM.

-

Add methanol to a final concentration of 15% (v/v).

-

Filter the final buffer through a 0.45 µm filter. The precise pH and composition are critical for reproducible migration times.

-

-

Capillary Conditioning:

-

Sequentially rinse the new capillary with 1 M NaOH, deionized water, and finally, the running buffer. This ensures a consistent and active capillary surface.

-

-

Sample Preparation (Self-Validation Checkpoint 2):

-

Accurately weigh and dissolve reference standards in deionized water to create stock solutions (e.g., 1 mg/mL).

-

Prepare working solutions and system suitability solutions (containing both isomers) by diluting with water. Accurate concentration is key for quantification.

-

-

Electrophoretic Conditions:

-

Applied Voltage: +25 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV detection at 210 nm.

-

-

Data Analysis and System Suitability (Self-Validation Checkpoint 3):

-

Run the system suitability solution containing both isomers.

-

Acceptance Criteria: The resolution between the R,S,S and S,S,S peaks must be greater than 2.0. The R,S,S-isomer should elute before the S,S,S-isomer under these conditions.[12]

-

Calculate the concentration of the R,S,S-isomer in unknown samples against the reference standard.

-

Conclusion

The this compound represents a critical quality attribute that must be monitored and controlled in the pharmaceutical manufacturing process. While its fundamental properties like molecular weight are identical to the active S,S,S-isomer, its distinct three-dimensional structure necessitates specialized analytical techniques for separation and quantification. High-resolution methods like MECC and LC-MS/MS are indispensable tools for this purpose, providing the specificity required to distinguish between diastereomers. A thorough understanding of the underlying physicochemical principles—from ionization and solubility to conformational stability—is essential for developing robust, reliable, and scientifically sound methods for ensuring the purity and quality of Lisinopril.

References

-

Al-Ghananeem, A. M., & El-Alamein, Y. A. (2012). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Spectroscopy, 2013, 1-7. [Link]

-

Nishi, H., Fukuyama, T., & Matsuo, M. (1992). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3793-3804. [Link]

-

Takács-Novák, K., & Noszál, B. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

-

Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

-

Jacobson, J., Melander, W. R., & Horváth, C. (2002). Reversed-phase liquid chromatography of lisinopril conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

-

Xcode Life. (2022). How Genes Affect The Breakdown Of Lisinopril?. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Scilit. (n.d.). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Retrieved from [Link]

-

Sun, W., Liu, H., & Gu, J. (2006). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2167-2174. [Link]

-

PharmaCompass. (n.d.). Lisinopril | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). Lisinopril. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemIDplus. (n.d.). Lisinopril. Retrieved from [Link]

-

ResearchGate. (2013). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. Retrieved from [Link]

-

Garaga, S., Reddy, A. R., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(4), 575–586. [Link]

-

B'Hymer, C. (2003). Stability of lisinopril in two liquid dosage forms. International Journal of Pharmaceutical Compounding, 7(2), 149-151. [Link]

-

National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

-

Semantic Scholar. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. Retrieved from [Link]

-

Scilit. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

-

Webster, G. K. (2000). Stability of Lisinopril Syrup (2 mg/mL) Extemporaneously Compounded from Tablets. International Journal of Pharmaceutical Compounding, 4(5), 398-399. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. How Genes Affect The Breakdown Of Lisinopril? - Xcode Life [xcode.life]

- 3. This compound | C21H31N3O5 | CID 55187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Lisinopril [doi.usp.org]

- 6. Lisinopril | USP | Pharmacopoeia | Reference Standards | PharmaCompass.com [pharmacompass.com]

- 7. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lisinopril - Wikipedia [en.wikipedia.org]

- 9. 76547-98-3 CAS MSDS (Lisinopril) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversed-phase liquid chromatography of lisinopril conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. midlandsci.com [midlandsci.com]

- 15. Lisinopril Dihydrate - LKT Labs [lktlabs.com]

- 16. Lisinopril [drugfuture.com]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Stability of lisinopril in two liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stability of Lisinopril Syrup (2 mg/mL) Extemporaneously Compounded from Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for quantifying Lisinopril R,S,S-isomer

An Application Note and Protocol for the Chiral Separation and Quantification of Lisinopril R,S,S-Isomer (EP Impurity E)

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a synthetic peptide derivative used in the treatment of hypertension and heart failure.[1] It possesses three chiral centers, with the therapeutically active form being the (S,S,S)-diastereomer. The manufacturing process can lead to the formation of stereoisomeric impurities, including the (R,S,S)-diastereomer, which is identified as Lisinopril EP Impurity E in the European Pharmacopoeia.[2] Controlling stereoisomeric impurities is critical for ensuring the safety and efficacy of the final drug product. This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation and accurate quantification of the Lisinopril (R,S,S)-isomer from the active (S,S,S)-isomer. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and validation summary in accordance with current regulatory standards.[3][4]

Introduction: The Challenge of Stereoisomeric Purity